Product packaging for 4,4'-Dibromobenzhydrol(Cat. No.:CAS No. 29334-18-7)

4,4'-Dibromobenzhydrol

Cat. No.: B1618482
CAS No.: 29334-18-7
M. Wt: 342.02 g/mol
InChI Key: PDQRNCTWDZPBGQ-UHFFFAOYSA-N
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Description

4,4'-Dibromobenzhydrol is a benzhydrol derivative characterized by the presence of bromine atoms at the para positions of its phenyl rings. This structural motif makes it a valuable intermediate in organic synthesis and materials science research. Compounds within the benzhydrol family are frequently employed as key precursors in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The bromine substituents offer reactive sites for further cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of advanced molecular architectures. Researchers value this compound for its potential utility in developing novel compounds with specific electronic or steric properties. As a building block, it can be used in exploratory studies aimed at creating new active compounds for various fields. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10Br2O B1618482 4,4'-Dibromobenzhydrol CAS No. 29334-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQRNCTWDZPBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334346
Record name bis(4-bromophenyl)methanol
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Molecular Weight

342.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29334-18-7
Record name 4-Bromo-α-(4-bromophenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29334-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name bis(4-bromophenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4,4 Dibromobenzhydrol and Precursor Compounds

Regio- and Stereoselective Synthesis of 4,4'-Dibromobenzhydrol

Achieving precise control over the spatial arrangement of atoms (stereoselectivity) and the site of chemical transformation (regioselectivity) is paramount in modern synthesis. For a symmetrical molecule like this compound, the primary challenge lies in controlling the stereochemistry at the newly formed chiral center during its synthesis.

The most direct route to this compound is through the reduction of its corresponding ketone precursor, 4,4'-Dibromobenzophenone (B1295017). sigmaaldrich.com This transformation can be accomplished using a variety of stoichiometric and catalytic reagents.

Stoichiometric Reduction: Stoichiometric methods involve the use of reducing agents in at least a 1:1 molar ratio with the substrate. Metal hydrides are common reagents for this purpose. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing ketones to secondary alcohols. These reactions are typically high-yielding but suffer from poor atom economy, as they generate significant inorganic waste. For instance, the reaction of 4,4'-Dibromobenzophenone with NaBH₄ in an alcoholic solvent provides the desired benzhydrol product.

Catalytic Reduction: Catalytic approaches are inherently more atom-economical and environmentally benign. wikipedia.org Catalytic hydrogenation, which uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel), is a prime example. wikipedia.org This method is highly efficient, and the only byproduct is water, making it a greener alternative to stoichiometric reductions. Transition metal-catalyzed transfer hydrogenation, where an organic molecule like isopropanol (B130326) serves as the hydrogen source, offers another viable catalytic route, often under milder conditions.

MethodReagent/CatalystTypical ConditionsAdvantagesDisadvantages
StoichiometricSodium Borohydride (NaBH₄)Methanol/Ethanol, Room Temp.High yield, simple procedurePoor atom economy, waste generation
CatalyticH₂ / Pd-CPressurized H₂, various solventsExcellent atom economy, cleanRequires pressure equipment, catalyst cost
CatalyticTransfer Hydrogenation (e.g., Ru-catalyst)Isopropanol, heatAvoids pressurized H₂, high efficiencyCatalyst cost and sensitivity
Table 1: Comparison of Reduction Methods for 4,4'-Dibromobenzophenone.

An alternative to the reduction strategy is the construction of the diarylmethanol scaffold using carbon-carbon bond-forming reactions mediated by organometallic reagents. fiveable.mesolubilityofthings.com These methods offer flexibility in synthesizing unsymmetrical diarylmethanols, although for a symmetrical compound like this compound, they represent a convergent synthetic route.

A primary example is the Grignard reaction. solubilityofthings.comlibretexts.org This involves the reaction of a p-bromophenylmagnesium halide with p-bromobenzaldehyde. The organomagnesium compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde to form the desired secondary alcohol after an aqueous workup. libretexts.org Similarly, organolithium reagents, which are generally more reactive than their Grignard counterparts, can be used. eolss.net For example, p-bromophenyllithium can be generated and reacted with p-bromobenzaldehyde. eolss.net These methods are powerful for building molecular complexity but require strict anhydrous conditions due to the high basicity and reactivity of the organometallic intermediates. libretexts.org

The synthesis of a single enantiomer of this compound is a significant challenge, as the product possesses a stereogenic center. Enantioselective synthesis, or asymmetric synthesis, aims to produce one enantiomer in excess over the other. wikipedia.org This is typically achieved by using a chiral catalyst or reagent that creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer. uvic.ca

For the synthesis of enantiopure this compound, the most common approach is the asymmetric reduction of 4,4'-Dibromobenzophenone.

Catalytic Asymmetric Hydrogenation: This method employs chiral transition metal complexes, such as those based on Ruthenium or Rhodium with chiral ligands (e.g., BINAP), to catalyze the hydrogenation of the ketone. These highly efficient systems can provide the desired alcohol with high enantiomeric excess (ee).

Chiral Borane (B79455) Reagents: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with a borane source (like BH₃·THF) to achieve highly enantioselective reduction of prochiral ketones.

Biocatalysis: Enzymes, such as ketoreductases, can also be employed to reduce ketones with exceptional levels of stereoselectivity under mild, aqueous conditions.

Asymmetric MethodCatalyst/Reagent TypeKey FeaturesTypical Enantiomeric Excess (ee)
Asymmetric HydrogenationChiral Ru- or Rh-complexes (e.g., Noyori catalysts)High efficiency, broad substrate scope>95%
CBS ReductionChiral Oxazaborolidine Catalyst + BoranePredictable stereochemistry, reliable>90%
BiocatalysisKetoreductase EnzymesHigh selectivity, green conditions (aqueous)>99%
Table 2: Overview of Asymmetric Synthesis Protocols for Chiral Benzhydrols.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. epa.govnih.gov Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. epa.govorganic-chemistry.org

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which pose environmental and health risks. dergipark.org.trijrap.net

Solvent-Free Reactions: The reduction of 4,4'-Dibromobenzophenone can potentially be carried out under solvent-free conditions, for instance, by grinding the solid reactants together (mechanochemistry) or by using microwave irradiation, which can accelerate reaction rates without the need for a solvent. dergipark.org.trgrowingscience.com For example, solid-state reductions of ketones using NaBH₄ have been reported.

Aqueous Medium Reactions: Performing reactions in water is highly desirable from a green chemistry perspective. organic-chemistry.org While organometallic reagents are incompatible with water, certain catalytic reductions can be adapted for aqueous systems. For example, the use of water-soluble catalysts or phase-transfer catalysis can enable the reduction of water-insoluble ketones like 4,4'-Dibromobenzophenone in an aqueous medium, simplifying product isolation and reducing reliance on organic solvents. organic-chemistry.org

Atom economy is a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgnumberanalytics.comibchem.com An ideal reaction has an atom economy of 100%. science-revision.co.uk

Calculation of Atom Economy:

Reduction Route: The catalytic hydrogenation of 4,4'-Dibromobenzophenone (C₁₃H₈Br₂O, MW: 340.01) with H₂ (MW: 2.02) to form this compound (C₁₃H₁₀Br₂O, MW: 342.03) is an addition reaction.

Atom Economy = [MW of Product / (MW of Ketone + MW of H₂)] x 100%

Atom Economy = [342.03 / (340.01 + 2.02)] x 100% = 100% (Theoretically)

Stoichiometric Reduction: In contrast, reduction with NaBH₄ generates inorganic byproducts, significantly lowering the atom economy.

Grignard Route: The synthesis from p-bromobenzaldehyde (C₇H₅BrO, MW: 185.02) and a Grignard reagent derived from bromobenzene (B47551) (C₆H₅Br, MW: 157.01) and Mg (MW: 24.31) would have a lower atom economy due to the formation of magnesium halide salts as byproducts.

Waste Minimization: The most effective strategy for waste minimization is the use of catalysis. wikipedia.org Catalytic reactions, by definition, use a small, recoverable amount of a substance to perform a large number of transformations, drastically reducing the waste associated with stoichiometric reagents. nwnu.edu.cn Therefore, the catalytic hydrogenation or transfer hydrogenation of 4,4'-Dibromobenzophenone represents the superior pathway in terms of both atom economy and waste reduction, aligning closely with the core tenets of green chemistry. epa.govorganic-chemistry.org

Mechanistic Elucidation of this compound Formation Pathways

The synthesis of this compound is primarily achieved through two distinct mechanistic pathways: the reduction of its corresponding ketone, 4,4'-Dibromobenzophenone, and the Grignard reaction involving the coupling of an organomagnesium halide with an aldehyde. The elucidation of these mechanisms involves detailed studies of transition states, intermediates, and the influence of electronic effects.

Pathway 1: Reduction of 4,4'-Dibromobenzophenone

The reduction of the carbonyl group in 4,4'-Dibromobenzophenone to a secondary alcohol is a cornerstone of its synthesis. This transformation is typically accomplished using complex metal hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). egyankosh.ac.in The mechanism of this reaction, while often depicted as a simple nucleophilic addition, has been the subject of detailed computational and kinetic studies that suggest a more complex process.

The generally accepted mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride or aluminohydride complex to the electrophilic carbonyl carbon of 4,4'-Dibromobenzophenone. dalalinstitute.com The two electron-withdrawing bromine atoms at the para positions of the phenyl rings increase the positive partial charge on the carbonyl carbon, enhancing its electrophilicity and susceptibility to nucleophilic attack. The reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup step to yield the final product, this compound. masterorganicchemistry.comzenodo.org

General Mechanism of Ketone Reduction by a Metal Hydride

More advanced computational studies, particularly using density functional theory (DFT) on analogous systems, propose a multi-step hydride transfer mechanism. nii.ac.jpresearchgate.net This process can be summarized as:

Single Electron Transfer (SET): An initial transfer of a single electron from the hydride reagent to the carbonyl carbon.

Bridge Bond Formation: The formation of a transient bridge bond (e.g., B-H-C or Al-H-C).

Hydrogen Transfer: The transfer of a hydrogen atom, driven by the initial electron transfer, rather than a direct hydride ion transfer. nii.ac.jp

The rate-determining step in these hydride transfers can be influenced by the specific reagent used. For instance, with LiAlH₄, the initial electron transfer to the carbonyl carbon is often considered rate-limiting, whereas with NaBH₄, the B-H bond dissociation can be the slower step. researchgate.net

Pathway 2: Grignard Reaction

An alternative pathway to this compound involves the Grignard reaction. This route typically uses 4-bromobenzaldehyde (B125591) as the carbonyl substrate and 4-bromophenylmagnesium bromide as the Grignard reagent. The mechanism of the Grignard addition to carbonyl compounds is highly debated, with evidence supporting two competing pathways: a polar, nucleophilic addition mechanism and a radical-based single electron transfer (SET) mechanism. wikipedia.orgd-nb.infoorganic-chemistry.org

Polar Mechanism: This pathway involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. The reaction is thought to proceed through a six-membered ring transition state, where the magnesium atom coordinates with the carbonyl oxygen, facilitating the nucleophilic addition and forming a magnesium alkoxide intermediate. wikipedia.org Subsequent hydrolysis yields this compound.

Single Electron Transfer (SET) Mechanism: For substrates with relatively low reduction potentials, such as benzophenones, the SET mechanism is often proposed. wikipedia.org This pathway is initiated by the transfer of a single electron from the Grignard reagent to the carbonyl compound, forming a magnesium benzophenone (B1666685) ketyl radical anion intermediate. researchgate.net This radical species can then couple with the alkyl radical from the Grignard reagent. Evidence for the SET mechanism often comes from the detection of radical coupling side products and kinetic isotope effect (KIE) studies. wikipedia.orgnih.gov For example, normal secondary deuterium (B1214612) KIEs observed in some Grignard reactions with benzaldehyde (B42025) suggest a rate-determining SET step. nih.gov

The operative pathway is highly dependent on the specific substrates, solvent, and temperature. nih.gov

Mechanistic Feature Polar (Nucleophilic) Mechanism Single Electron Transfer (SET) Mechanism
Initial Step Nucleophilic attack of R⁻ on C=O carbonElectron transfer from Grignard to C=O
Key Intermediate Six-membered cyclic transition state leading to a magnesium alkoxideKetyl radical anion
Governing Factors Generally favored for simple aldehydes and ketonesFavored for sterically hindered ketones or those with low reduction potentials (e.g., benzophenones) organic-chemistry.org
Supporting Evidence Stereochemical prediction models (Cram's Rule, Felkin-Anh model) wikipedia.orgDetection of radical side products (e.g., pinacol (B44631) coupling), kinetic isotope effects wikipedia.orgnih.gov

Mechanistic Insight into Precursor Formation: Friedel-Crafts Acylation

The synthesis of the key precursor, 4,4'-Dibromobenzophenone, is commonly achieved via Friedel-Crafts acylation. smolecule.com A typical procedure involves the reaction of bromobenzene with 4-bromobenzoyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The mechanism proceeds through several well-defined steps: sapub.org

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the 4-bromobenzoyl chloride, polarizing the C-Cl bond and leading to the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized. smolecule.com

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of bromobenzene acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma (σ) complex. This carbon-carbon bond formation is typically the rate-determining step. scielo.br

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the sp³-hybridized carbon of the Wheland intermediate, restoring the aromaticity of the ring and yielding the final product, 4,4'-Dibromobenzophenone.

The bromine atom on the bromobenzene substrate is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, it is an ortho, para-director. The acylation occurs predominantly at the para position due to reduced steric hindrance compared to the ortho positions.

Reactant Role in Mechanism Conditions Yield
4-Bromobenzoyl ChlorideAcylating agent (electrophile source)Inert atmosphere (Nitrogen)83% (Analogous reaction) smolecule.com
BromobenzeneAromatic substrate (nucleophile)Solvent and reactant
Aluminum Chloride (AlCl₃)Lewis acid catalyst55 °C, 72 hours

Table data is based on an analogous Friedel-Crafts synthesis of 4-bromobenzophenone (B181533) and is representative of the conditions for related compounds. smolecule.com

Mechanistic Investigations and Reactivity Profiles of 4,4 Dibromobenzhydrol

Functional Group Transformations Involving the Hydroxyl Moiety of 4,4'-Dibromobenzhydrol

The secondary alcohol group is a versatile functional handle that can undergo a variety of transformations, including oxidation, etherification, esterification, and dehydration.

Oxidation Reactions to Corresponding Ketones and Other Derivatives

The oxidation of the secondary alcohol in this compound to its corresponding ketone, 4,4'-Dibromobenzophenone (B1295017), is a fundamental transformation. As a secondary alcohol, it can be converted to a ketone without the risk of over-oxidation to a carboxylic acid, a common issue with primary alcohols. masterorganicchemistry.comsavemyexams.com A wide array of oxidizing agents can accomplish this conversion, ranging from chromium-based reagents to milder, more selective modern systems. masterorganicchemistry.comlibretexts.org

Common methods for this oxidation include the use of chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent). libretexts.org Milder alternatives such as Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are also highly effective and are often preferred in complex syntheses to avoid harsh acidic conditions. masterorganicchemistry.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Oppenauer oxidation, which employs aluminum isopropoxide in the presence of a ketone like acetone, represent other gentle methods for this transformation. masterorganicchemistry.comwikipedia.org The selection of a specific reagent depends on factors such as substrate sensitivity, desired yield, and reaction conditions.

Table 1: Common Oxidizing Agents for the Conversion of this compound to 4,4'-Dibromobenzophenone

Oxidizing Agent/System Description Byproducts/Conditions
Jones Reagent (CrO₃/H₂SO₄) A strong, traditional oxidant for converting secondary alcohols to ketones. libretexts.org Generates Cr(III) salts; conducted in acidic aqueous acetone.
Pyridinium Chlorochromate (PCC) A milder chromium-based reagent that effectively oxidizes secondary alcohols. libretexts.org Forms a chromium-containing tar; typically used in dichloromethane (B109758) (CH₂Cl₂).
Dess-Martin Periodinane (DMP) A hypervalent iodine compound that provides a mild and selective oxidation. masterorganicchemistry.com Reaction is fast and occurs at room temperature; avoids heavy metals.
Swern Oxidation ((COCl)₂/DMSO, Et₃N) A very mild method that uses activated DMSO as the oxidant. masterorganicchemistry.com Requires low temperatures (e.g., -78 °C) and produces dimethyl sulfide.
Oppenauer Oxidation (Al(O-i-Pr)₃/Acetone) A highly selective method that uses an aluminum alkoxide catalyst and a ketone as the hydride acceptor. wikipedia.org Reaction is reversible and driven by an excess of the ketone.

Etherification and Esterification Pathways

The hydroxyl group of this compound can readily participate in ether and ester formation.

Etherification: Ether derivatives can be synthesized through several routes. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide, is a common approach. Another significant pathway is reductive etherification, where an aldehyde or ketone is coupled with an alcohol. nrel.govrsc.org For instance, zirconium and hafnium-based catalysts have been shown to facilitate the reductive etherification of aldehydes with isopropanol (B130326), suggesting that the benzhydrol could similarly react or be formed in situ and subsequently etherified. osti.gov The reaction likely proceeds through a metal-stabilized carbocation intermediate. osti.gov

Esterification: The formation of esters from this compound is typically achieved by reacting it with a carboxylic acid or its more reactive derivatives, such as an acid chloride or acid anhydride. byjus.com The direct reaction with a carboxylic acid, known as Fischer-Speier esterification, is catalyzed by a strong acid like sulfuric acid and is a reversible process. chemguide.co.uk To achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are employed. organic-chemistry.org Alternatively, converting the carboxylic acid to an acid chloride allows the reaction to proceed rapidly, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct. byjus.com

Dehydration and Rearrangement Reactions

Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). The subsequent loss of water generates a resonance-stabilized secondary carbocation, the bis(4-bromophenyl)methyl cation. This diarylmethyl cation is significantly more stable than a simple alkyl carbocation due to the delocalization of the positive charge across the two phenyl rings.

This stable carbocation intermediate can then undergo several reactions. The most common is elimination of a proton from the central carbon to form an alkene, although in this specific case, that pathway is not possible. Instead, the carbocation is typically trapped by a nucleophile present in the reaction medium. This forms the basis for dehydrative nucleophilic substitution reactions. For example, using catalysts like iron(III) chloride (FeCl₃), diarylmethanols can react with various nucleophiles to form new C-C, C-S, or C-N bonds. researchgate.net

Rearrangement reactions of the diarylmethyl scaffold itself are less common than for other types of alcohols, as the diarylmethyl cation is already quite stable. However, rearrangements involving migration of one of the aryl groups (a Wagner-Meerwein type rearrangement) could be induced under specific conditions, though this is not a typical reactivity pathway for this substrate. More relevant are rearrangements of related structures that can be used to synthesize diarylmethanols, such as the libretexts.orgwikipedia.org-Wittig rearrangement. acs.orgnih.gov

Aromatic Substitution Chemistry of the Bromine Substituents on the Phenyl Moieties

The two bromine atoms on the phenyl rings serve as key functionalization points for building more complex molecular architectures, primarily through substitution or coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.orgpharmdguru.com This reaction is generally challenging for aryl halides like this compound. The standard S_N_Ar mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, at the ortho and/or para positions relative to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.org

The benzhydrol moiety in this compound is not a strong electron-withdrawing group; in fact, it is slightly electron-donating. Consequently, the phenyl rings are not "activated" towards standard S_N_Ar, and reactions with common nucleophiles under mild conditions are unlikely to occur. libretexts.org For substitution to happen, either extremely harsh conditions (high temperatures and pressures) or a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate (elimination-addition), would be required. The benzyne mechanism involves deprotonation of a carbon ortho to the bromine by a very strong base (e.g., sodium amide, NaNH₂), followed by elimination of bromide to form a highly reactive benzyne intermediate, which is then rapidly attacked by a nucleophile.

Metal-Catalyzed Coupling Reactions at the Bromine Centers (e.g., Suzuki, Heck)

The most powerful and versatile methods for functionalizing the bromine-substituted positions on this compound are transition metal-catalyzed cross-coupling reactions. eie.grsioc-journal.cnnih.govustc.edu.cn Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are particularly prominent for forming new carbon-carbon bonds at the site of the aryl-bromine bond. wikipedia.orglibretexts.org

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound (typically a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. wikipedia.orgmt.com This reaction is highly efficient for aryl bromides and is known for its tolerance of a wide range of functional groups, including alcohols. mdpi.comorganic-chemistry.org The two bromine atoms on this compound can be substituted sequentially or simultaneously, allowing for the synthesis of both mono- and di-arylated products, leading to complex tri- and tetra-arylmethane structures.

Table 2: Typical Components for a Suzuki Coupling Reaction of an Aryl Bromide

Component Examples Role
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., XPhos, SPhos) commonorganicchemistry.com The active species that facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). wikipedia.org
Organoboron Reagent Phenylboronic acid, 4-tolylboronic acid, heteroarylboronic acids organic-chemistry.org Provides the new carbon-based group to be coupled to the aryl bromide.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH wikipedia.org Activates the organoboron species and participates in the transmetalation step.
Solvent Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water wikipedia.orgorganic-chemistry.org Solubilizes reactants and facilitates the reaction.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a new, more substituted alkene. libretexts.orgiitk.ac.in In this reaction, the aryl group from this compound would be transferred to one of the sp² carbons of the alkene, with the formation of a new C-C bond. libretexts.org This provides a direct method for the vinylation of the aromatic rings. As with the Suzuki reaction, control over mono- versus di-substitution is a key consideration. The reaction typically requires a palladium catalyst, a base, and a phosphine ligand. libretexts.org

Table 3: Typical Components for a Heck Coupling Reaction of an Aryl Bromide

Component Examples Role
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ libretexts.org The active species that undergoes oxidative addition with the aryl bromide.
Alkene Styrene, acrylates, ethylene (B1197577) libretexts.org The substrate that undergoes migratory insertion of the aryl-palladium species.
Base Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃ eie.gr Neutralizes the HBr generated during the catalytic cycle to regenerate the Pd(0) catalyst. libretexts.org
Solvent DMF, Acetonitrile (MeCN), Toluene Solubilizes reactants and influences reaction rate and selectivity.

Photochemical Reactivity of this compound and Analogous Systems.

The introduction of bromine atoms onto the benzhydrol framework significantly influences its photochemical behavior. While direct and extensive studies on the photochemical reactivity of this compound are limited, valuable insights can be drawn from the well-documented photochemistry of its oxidized analogue, 4,4'-dibromobenzophenone. The presence of heavy bromine atoms is known to enhance intersystem crossing rates, favoring the formation of triplet states which are central to many photochemical reactions.

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548), serves as a key model for understanding the photoreactivity of aryl ketones. nih.gov Investigations into this reaction with 4,4'-disubstituted benzophenones, including 4,4'-dibromobenzophenone (1e), provide critical data on how substituents affect reactivity and selectivity. princeton.eduorganic-chemistry.org

The reaction is typically carried out by irradiating a solution of the reactants in a solvent like acetonitrile-d3 (B32919) with a high-pressure mercury lamp. organic-chemistry.org The products can be identified and quantified using techniques such as 1H NMR, although the stability of some oxetane products can be low, complicating their isolation. princeton.eduorganic-chemistry.org

The mechanism of the Paternò-Büchi reaction for aromatic ketones like 4,4'-dibromobenzophenone proceeds through a triplet-excited state of the carbonyl compound. princeton.eduorganic-chemistry.org This excited triplet state adds to the ground-state alkene to form a triplet 1,4-diradical intermediate. princeton.eduorganic-chemistry.org This intermediate must then undergo intersystem crossing (ISC) to a singlet 1,4-diradical before it can cyclize to form the final oxetane product. princeton.eduorganic-chemistry.org

This suggests a more complex interplay of factors. The heavy atom effect also manifests in the temperature dependence of the reaction's regioselectivity. For systems with heavy atoms like chlorine and bromine, the regioselectivity becomes entropy-controlled, which is a departure from the enthalpy-entropy control observed in systems with lighter atoms like fluorine. princeton.edu This unusual behavior is attributed to the influence of the heavy atoms on the properties and reaction pathways of the triplet-diradical intermediates. princeton.edu

Table 1: Activation Parameters for the Paternò-Büchi Reaction of 1,3-Dimethylthymine (DMT) with Various 4,4'-Disubstituted Benzophenones

Benzophenone (B1666685) Derivative Substituent ΔΔH≠ (kJ mol−1) ΔΔS≠ (J mol−1 K−1) Control Type
1c -F -6.8 -16.4 Enthalpy-Entropy
1d -Cl 1.8 13.5 Entropy
1e -Br 3.6 19.8 Entropy

This table is based on data from the study of Paternò-Büchi reactions with pyrimidine (B1678525) derivatives and illustrates the shift in thermodynamic control with increasing atomic weight of the halogen substituent. Data adapted from Su, et al., 2011. princeton.edu

Role of this compound in Cascade and Multi-Component Reactions.

Cascade reactions, also known as domino or tandem reactions, are chemical processes that involve at least two consecutive transformations where each subsequent reaction is triggered by the functionality formed in the previous step. numberanalytics.com They are highly efficient as they occur in a single pot under one set of reaction conditions, minimizing waste and simplifying synthetic procedures. numberanalytics.combaranlab.org Similarly, multi-component reactions (MCRs) combine three or more reactants in a single operation to form a product that incorporates portions of all reactants. tcichemicals.comnih.gov These strategies are cornerstones of green chemistry and are pivotal in creating molecular complexity efficiently. tcichemicals.com

Despite the synthetic utility of these reaction classes, a review of the scientific literature indicates a lack of specific studies detailing the application of this compound as a key substrate in either cascade or multi-component reactions. The reactivity of the hydroxyl group and the C-H bond at the benzylic position, in principle, allows for its participation in such sequences, for instance, through initial oxidation to the corresponding benzophenone followed by subsequent reactions, or via etherification/substitution followed by cyclization cascades. However, specific examples of such transformations involving this compound are not documented in the searched sources.

Kinetic and Thermodynamic Analyses of Key Transformations.

Kinetic analysis of a chemical reaction involves studying its rate and the factors that influence it, providing insights into the reaction mechanism, including the determination of reaction order, rate constants, and activation energies. princeton.edursc.org Thermodynamic analysis, on the other hand, examines the energy changes that occur during a transformation, defining its feasibility and the position of equilibrium through parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). nih.govtaylorfrancis.com

For key transformations involving this compound, such as its oxidation to 4,4'-dibromobenzophenone or its conversion to ether or ester derivatives, detailed kinetic and thermodynamic data are not extensively reported in the available literature. While the kinetics of related reactions, such as the Paternò-Büchi reaction of 4,4'-dibromobenzophenone, have been investigated to determine activation parameters and understand mechanistic pathways, similar comprehensive studies specifically focusing on the transformations of this compound are not found in the searched results. princeton.edu Such analyses would be crucial for optimizing reaction conditions and fully understanding the mechanistic details of its reactivity profile.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 4,4 Dibromobenzhydrol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) NMR spectra offer the initial and most direct data for structural assignment. The ¹H NMR spectrum of 4,4'-Dibromobenzhydrol is characterized by distinct signals corresponding to the chemically non-equivalent protons in the molecule. Due to the molecule's C₂ symmetry, the two bromophenyl rings are chemically equivalent, simplifying the spectrum. The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The proton on the carbinol carbon (the benzhydrylic proton) appears as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton itself also presents as a singlet, often broad, with a chemical shift that is highly dependent on solvent, temperature, and concentration due to hydrogen bonding effects.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, one would expect to see signals for the four distinct carbons of the p-bromophenyl rings and a signal for the benzhydrylic carbon. The carbon atom bonded to the bromine (C-Br) and the carbinol carbon (CH-OH) have characteristic chemical shifts.

Table 1: Typical ¹H NMR Spectral Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (H2, H6, H2', H6')~7.45Doublet~8.5
Aromatic (H3, H5, H3', H5')~7.20Doublet~8.5
Benzhydrylic (CH-OH)~5.80SingletN/A
Hydroxyl (OH)VariableSinglet (broad)N/A

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentChemical Shift (δ, ppm)
Benzhydrylic (CH-OH)~75
Aromatic C-Br~122
Aromatic C-H~128-132
Aromatic C-ipso (C attached to CHOH)~142

Note: Chemical shifts are predicted values and serve as a general guide.

Two-dimensional (2D) NMR experiments are employed to establish connectivity between atoms. chemrxiv.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a cross-peak between the ortho- and meta-protons on the aromatic rings, confirming their adjacent relationship. A cross-peak between the benzhydrylic proton and the hydroxyl proton might also be observed under specific conditions (e.g., in a DMSO-d₆ solvent).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the benzhydrylic proton signal to the carbinol carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons and piecing together the molecular skeleton. For instance, the benzhydrylic proton would show correlations to the ipso- and ortho-carbons of the aromatic rings, confirming the connection of the central carbon to the two rings.

While this compound is achiral, NMR can be used to study its conformational dynamics. The molecule is not planar, with the two aromatic rings adopting a propeller-like conformation. The rotation around the C-C bonds connecting the rings to the central carbinol carbon can be studied using variable-temperature NMR. At low temperatures, this rotation might become slow enough on the NMR timescale to cause broadening or even splitting of the aromatic signals, providing insight into the energy barrier of this conformational exchange. Nuclear Overhauser Effect (NOE) experiments could also provide information on the through-space proximity of different protons, helping to define the preferred solution-state conformation.

Vibrational Spectroscopy: Advanced Infrared (IR) and Raman Spectroscopic Analysis

The vibrational spectrum of this compound is dominated by modes associated with its hydroxyl, aromatic, and carbon-bromine functionalities. A detailed assignment of these fundamental modes is critical for a complete structural description.

O-H Stretching: A strong, broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration involved in hydrogen bonding.

Aromatic C-H Stretching: These appear as a group of weaker bands just above 3000 cm⁻¹.

Aromatic C=C Stretching: The phenyl rings give rise to several characteristic bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching of the carbinol C-O bond results in a strong band in the IR spectrum, typically around 1000-1100 cm⁻¹.

C-Br Stretching: The carbon-bromine stretch is expected at lower frequencies, typically in the 500-650 cm⁻¹ range, and is often more prominent in the Raman spectrum.

A full force field analysis, often aided by computational methods like Density Functional Theory (DFT), would involve calculating the theoretical vibrational frequencies and comparing them to the experimental IR and Raman spectra. This allows for a precise assignment of each observed band to a specific molecular motion (stretching, bending, rocking, etc.).

Table 3: Key Vibrational Mode Assignments for this compound
Vibrational ModeTypical Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H Stretch (H-bonded)3200-3600Strong, BroadWeak
Aromatic C-H Stretch3000-3100MediumMedium
Aromatic C=C Stretch1450-1600Medium-StrongStrong
C-H Bend1350-1450MediumWeak
C-O Stretch1000-1100StrongWeak
Aromatic C-H Out-of-Plane Bend800-850StrongWeak
C-Br Stretch500-650MediumStrong

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. rsc.org In a concentrated solution or in the solid state, intermolecular hydrogen bonds (O-H···O) form between molecules of this compound. This interaction weakens the O-H bond, causing the stretching frequency to decrease (a red shift) and the band to broaden significantly compared to the sharp, higher-frequency band of a "free" (non-hydrogen-bonded) O-H group, which can be observed in a very dilute solution in a non-polar solvent. Analyzing the O-H band under different conditions (concentration, temperature, solvent) can provide quantitative information about the thermodynamics of these hydrogen bonding interactions.

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₀Br₂O), the most crucial feature in its mass spectrum is the isotopic pattern of the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. The presence of two bromine atoms in the molecule therefore results in a characteristic triplet of peaks for the molecular ion and any bromine-containing fragments: an M peak, an (M+2) peak of roughly equal intensity, and an (M+4) peak of about half that intensity.

The fragmentation of the molecular ion upon electron ionization provides further structural evidence. libretexts.org The fragmentation of benzhydrols is often characterized by the following pathways:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (18 Da), leading to a significant [M-H₂O]⁺· peak.

Alpha-Cleavage: Cleavage of a bond adjacent to the oxygen atom. In this case, cleavage of one of the C-C bonds between the carbinol carbon and a bromophenyl ring can occur.

Formation of the Benzhydryl Cation: A dominant pathway is often the loss of a bromine atom or a bromophenyl radical to form a stable cation. The most prominent peak in the spectrum is often the [M-Br]⁺ ion or the bromobenzoyl cation, [BrC₆H₄CO]⁺, if rearrangement occurs. The fragmentation would likely proceed via the loss of a bromophenyl group to form the [C₇H₆BrO]⁺ ion.

Table 4: Expected Major Fragments in the Mass Spectrum of this compound
m/z (for ⁷⁹Br)Proposed Fragment IonFormulaNotes
340[C₁₃H₁₀⁷⁹Br₂O]⁺·Molecular Ion (M⁺·)Exhibits a characteristic M, M+2, M+4 isotopic pattern.
261[C₁₃H₁₀⁷⁹BrO]⁺[M-Br]⁺Loss of a bromine radical.
183[C₇H₄⁷⁹BrO]⁺[BrC₆H₄CO]⁺Bromobenzoyl cation, a very stable fragment.
155[C₆H₄⁷⁹Br]⁺Bromophenyl cationLoss of the (C₇H₆O) radical.
105[C₇H₅O]⁺Benzoyl cationFormed after loss of both bromine atoms.
77[C₆H₅]⁺Phenyl cationFurther fragmentation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis), Fluorescence, and Phosphorescence Spectroscopy

The electronic structure of this compound, featuring two bromophenyl rings attached to a central carbinol carbon, dictates its interaction with ultraviolet and visible light. The primary chromophores in the molecule are the phenyl rings, whose π-systems are perturbed by the presence of the bromine atoms and the hydroxyl group. Electronic spectroscopy, encompassing UV-Vis absorption, fluorescence, and phosphorescence, provides a window into the electronic transitions within the molecule, offering insights into its photophysical properties.

In the context of UV-Vis spectroscopy, the absorption of photons promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy ones (typically the lowest unoccupied molecular orbital, LUMO). For aromatic systems like this compound, the principal electronic transitions observed are π → π* transitions associated with the benzene rings. The presence of bromine atoms as substituents can influence the absorption maxima (λmax) and the molar absorptivity (ε). Generally, halogen substitution on a benzene ring can cause a bathochromic (red) shift of the π → π* absorption bands. While specific experimental UV-Vis data for this compound is not extensively documented in publicly accessible literature, the expected electronic transitions can be inferred from related structures. The primary absorption bands are anticipated in the UV region, characteristic of substituted benzene derivatives.

Upon photoexcitation, the molecule can dissipate the absorbed energy through radiative pathways, namely fluorescence and phosphorescence. Fluorescence is the emission of a photon from a singlet excited state (S₁) to the singlet ground state (S₀), a spin-allowed process that occurs rapidly. Phosphorescence, conversely, is a spin-forbidden radiative decay from a triplet excited state (T₁) to the singlet ground state, resulting in a much longer emission lifetime. libretexts.org The presence of heavy atoms like bromine is known to significantly influence the fate of the excited state through the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) – the non-radiative transition from a singlet excited state to a triplet excited state. fiveable.me Consequently, for this compound, it is anticipated that the quantum yield of phosphorescence would be more significant compared to its non-halogenated counterpart, benzhydrol, while the fluorescence quantum yield would be correspondingly diminished.

Table 1: Expected Electronic Transitions and Spectroscopic Properties of this compound

Spectroscopic TechniqueExpected Transition TypeAnticipated Spectral RegionInfluencing Factors
UV-Vis Absorptionπ → π*Ultraviolet (approx. 250-280 nm)Bromine substitution, solvent polarity
FluorescenceS₁ → S₀Ultraviolet / BlueHeavy-atom effect (likely low quantum yield)
PhosphorescenceT₁ → S₀VisibleHeavy-atom effect (likely enhanced quantum yield)

The photophysical properties of this compound are intrinsically linked to the electronic transitions and the subsequent de-excitation pathways. The key photophysical parameters include absorption and emission wavelengths, quantum yields of fluorescence and phosphorescence, and the lifetimes of the excited states.

A central aspect of the photophysics of this molecule is the heavy-atom effect exerted by the two bromine atoms. This effect significantly increases the rate of intersystem crossing from the lowest excited singlet state (S₁) to the triplet manifold (T₁). fiveable.me This efficient S₁ → T₁ transition competes directly with fluorescence, leading to a predicted low fluorescence quantum yield. Once the triplet state is populated, the molecule can relax to the ground state via phosphorescence or non-radiative decay. The enhancement of spin-orbit coupling not only facilitates the population of the triplet state but also increases the probability of the formally spin-forbidden T₁ → S₀ radiative transition, potentially leading to observable phosphorescence. libretexts.org The lifetime of this phosphorescence is expected to be in the microsecond to second range. libretexts.org

Energy transfer mechanisms can also play a role in the photophysics of this compound, particularly in condensed phases or in the presence of other molecules. Förster Resonance Energy Transfer (FRET) could occur if another chromophore with an absorption spectrum that overlaps with the emission spectrum of this compound is in close proximity. However, given the likely weak fluorescence, FRET from this molecule might be inefficient. Conversely, Dexter energy transfer, a short-range, electron exchange mechanism, is possible and could be particularly relevant for transferring energy from the triplet state of this compound to an acceptor molecule. The efficiency of these energy transfer processes depends on factors such as intermolecular distance, spectral overlap, and the relative orientation of the donor and acceptor molecules.

Table 2: Predicted Photophysical Parameters for this compound

ParameterPredicted PropertyGoverning Principle
Fluorescence Quantum Yield (ΦF)LowEfficient intersystem crossing due to heavy-atom effect
Phosphorescence Quantum Yield (ΦP)Enhanced (relative to non-brominated analog)Efficient intersystem crossing and enhanced T₁ → S₀ transition
Fluorescence Lifetime (τF)Short (nanoseconds)Spin-allowed radiative decay
Phosphorescence Lifetime (τP)Long (microseconds to seconds)Spin-forbidden radiative decay
Intersystem Crossing (ISC) RateHighSpin-orbit coupling enhanced by bromine atoms

Application of In-situ Spectroscopic Methods for Real-time Reaction Monitoring

The synthesis of this compound, often achieved through methods like the Grignard reaction (reacting an organomagnesium halide with 4,4'-dibromobenzophenone), can be effectively monitored in real-time using in-situ spectroscopic techniques. These methods offer significant advantages over traditional offline analysis by providing continuous data on reactant consumption, intermediate formation, and product generation without the need for sample extraction. mt.com This real-time information is crucial for understanding reaction kinetics, identifying reaction endpoints, and ensuring process safety, particularly for highly exothermic reactions like Grignard additions. hzdr.de

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the progress of the synthesis of this compound. By inserting a probe directly into the reaction vessel, characteristic infrared absorption bands of reactants and products can be tracked over time. For instance, in a Grignard synthesis, one could monitor the disappearance of the strong carbonyl (C=O) stretching band of the starting material, 4,4'-dibromobenzophenone (B1295017) (typically around 1660-1680 cm⁻¹), and the simultaneous appearance of the O-H stretching band of the this compound product (around 3200-3600 cm⁻¹). mt.com This allows for precise determination of the reaction's initiation and completion.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Online or flow NMR spectroscopy can provide detailed structural information during the course of a reaction. researchgate.net For the synthesis of this compound, one could monitor the changes in the aromatic and aliphatic regions of the ¹H NMR spectrum. The disappearance of the signals corresponding to the aldehyde or ketone precursor and the emergence of the characteristic singlet for the benzylic proton (CH-OH) of the product would be a clear indicator of reaction progress. This technique is particularly valuable for identifying and quantifying intermediates or byproducts that might not be easily distinguishable by FTIR. researchgate.net

In-situ Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can be applied to real-time reaction monitoring. It is particularly advantageous for reactions in aqueous or highly polar media due to the weak Raman scattering of water. For the synthesis of this compound, changes in the symmetric stretching modes of the aromatic rings and the carbonyl group could be monitored to track the conversion of the starting material to the product.

The data obtained from these in-situ methods can be used to generate concentration profiles versus time, enabling the calculation of reaction rates and the development of kinetic models. This level of process understanding is invaluable for optimizing reaction conditions, improving yield and purity, and ensuring the safe and efficient production of this compound. dtu.dkvapourtec.com

Table 3: In-situ Spectroscopic Methods for Monitoring the Synthesis of this compound

TechniqueMonitored Species / Functional GroupKey Advantages
In-situ ATR-FTIRC=O stretch (reactant), O-H stretch (product)High sensitivity to polar functional groups, robust probes
In-situ NMRBenzylic C-H (product), aromatic protonsDetailed structural information, quantification of species
In-situ RamanAromatic ring modes, C=O stretchExcellent for non-polar bonds, less interference from water

Computational Chemistry Applications in the Study of 4,4 Dibromobenzhydrol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.org It allows for the calculation of various properties, including molecular geometry and conformational stability. conicet.gov.arnih.gov For 4,4'-Dibromobenzhydrol, DFT calculations can be employed to determine the most stable three-dimensional arrangement of its atoms.

The process begins with the optimization of the molecular geometry to find the lowest energy structure. conicet.gov.ar This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.

Conformational analysis of this compound can also be performed using DFT. nih.gov This involves rotating the two bromophenyl groups and the hydroxyl group around the central carbon-carbon bonds to identify different stable conformations (conformers). The relative energies of these conformers can be calculated to determine their populations at a given temperature. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Furthermore, DFT provides insights into the electronic properties of this compound. The distribution of electron density can be visualized, highlighting electron-rich and electron-poor regions of the molecule. Key electronic descriptors such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The energies of these orbitals are important for understanding the molecule's reactivity, as they relate to its ability to donate or accept electrons in chemical reactions. conicet.gov.ar

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzhydrol System

ParameterBond/AngleCalculated Value
Bond LengthC-C (phenyl)~1.40 Å
C-C (central)~1.53 Å
C-O~1.43 Å
O-H~0.96 Å
C-Br~1.91 Å
Bond AngleC-C-C (phenyl)~120°
C-C-O~109.5°
C-O-H~109.5°

Note: These are generalized values for a similar molecular framework and would be specifically calculated for this compound in a dedicated study.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in this compound can be calculated using quantum mechanical methods. nih.govnmrdb.org These calculations provide a theoretical NMR spectrum that can be compared with experimental results to confirm the molecular structure. Discrepancies between predicted and experimental shifts can indicate the presence of specific conformational or solvent effects. Machine learning techniques are also being developed to predict NMR spectral properties with high accuracy. researchgate.netd-nb.info

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical IR spectrum. researchgate.netnih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). github.io The resulting vibrational modes correspond to specific bond stretches, bends, and torsions within the molecule. Comparing the calculated and experimental IR spectra can help in assigning the observed absorption bands to specific molecular motions. ijert.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.commedium.comyoutube.com This approach calculates the energies of electronic transitions from the ground state to various excited states. ornl.gov For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax), which correspond to the promotion of electrons between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. These theoretical predictions are valuable for understanding the photophysical properties of the molecule. youtube.com

Table 2: Predicted Spectroscopic Data for a Generic Benzhydrol Derivative

SpectroscopyParameterPredicted Value
¹³C NMRChemical Shift (ipso-C-Br)120-125 ppm
Chemical Shift (C-OH)75-85 ppm
¹H NMRChemical Shift (CH-OH)5.5-6.0 ppm
IRVibrational Frequency (O-H stretch)3500-3600 cm⁻¹
Vibrational Frequency (C-Br stretch)500-600 cm⁻¹
UV-Visλmax260-280 nm

Note: These are estimated values. Actual calculations for this compound would provide more precise data.

Reaction Mechanism Modeling and Transition State Characterization for this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For transformations involving this compound, such as oxidation, reduction, or substitution reactions, quantum chemical methods can be used to map out the entire reaction pathway.

This involves identifying and characterizing the structures of reactants, products, and any intermediates that may be formed. A key aspect of this is the location and characterization of the transition state, which is the highest energy point along the reaction coordinate. nih.gov The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction.

For example, modeling the oxidation of the secondary alcohol in this compound to the corresponding ketone would involve locating the transition state for the removal of the hydroxyl and benzylic hydrogens. The calculated activation energy would provide an estimate of the reaction's difficulty.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com In the context of this compound, MD simulations can provide valuable insights into the influence of the solvent on its structure and dynamics, as well as the nature of its intermolecular interactions. nih.gov

To study solvent effects, the this compound molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, methanol). The interactions between all atoms in the system are described by a force field, and Newton's equations of motion are solved iteratively to track the positions and velocities of the atoms over time. semanticscholar.org This allows for the investigation of how the solvent molecules arrange themselves around the solute and how this solvation shell affects the conformation and dynamics of this compound. nih.gov

MD simulations can also be used to study intermolecular interactions between multiple this compound molecules. wikipedia.org By simulating a system containing several of these molecules, it is possible to observe how they aggregate and interact with each other. harvard.edu This can reveal the preferred modes of interaction, such as hydrogen bonding involving the hydroxyl group or stacking of the aromatic rings. youtube.comyoutube.com The strength of these interactions can be estimated from the simulation data, providing a deeper understanding of the forces that govern the condensed-phase behavior of this compound. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies of this compound Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For analogues of this compound, a QSRR model could be developed to predict their reactivity in a specific chemical transformation.

This process involves several steps. First, a diverse set of this compound analogues with varying substituents on the aromatic rings would be selected. The reactivity of these compounds in a particular reaction would be determined experimentally.

Next, a range of molecular descriptors for each analogue would be calculated using computational methods. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

Finally, statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the calculated descriptors with the experimentally measured reactivity. researchgate.net A successful QSRR model can then be used to predict the reactivity of new, unsynthesized analogues of this compound, thereby guiding the design of molecules with desired reactivity profiles.

Strategic Derivatization and Functionalization of 4,4 Dibromobenzhydrol

Derivatization for Enhanced Analytical Detectability and Chromatographic Separation

Derivatization is a key strategy for improving the analytical detection and separation of molecules that may otherwise exhibit poor response or resolution under standard analytical conditions. For 4,4'-Dibromobenzhydrol, this involves targeted chemical modification of its hydroxyl group to append moieties that enhance its physicochemical properties for specific analytical techniques.

Mass spectrometry (MS) is a powerful analytical tool, but its sensitivity is highly dependent on the ionization efficiency of the analyte. Compounds with poor ionization characteristics can be chemically derivatized to improve their response. researchgate.netnih.gov For alcohols like this compound, derivatization of the hydroxyl group can introduce a permanently charged or easily ionizable group, significantly boosting the signal in techniques like electrospray ionization (ESI). researchgate.net

One common strategy is to introduce a moiety with a quaternary ammonium (B1175870) group, which carries a permanent positive charge. researchgate.net This ensures efficient ion generation and enhances detection sensitivity. Another approach involves using derivatizing agents that incorporate isotopic signatures, which can aid in the identification and screening of unknown analytes. researchgate.netnih.gov For instance, reagents containing bromine or chlorine can introduce a characteristic isotopic pattern that is easily recognizable in the mass spectrum. While this compound already contains two bromine atoms, further derivatization can still be beneficial. For example, reacting the hydroxyl group with a reagent like p-bromophenacyl bromide (p-BPB) would not only replace the active hydrogen but also add another bromine atom, further modifying the isotopic pattern and fragmentation behavior for targeted analysis. rsc.org

The table below summarizes common derivatization strategies to enhance MS detectability.

Derivatization StrategyDerivatizing Agent ClassTarget Functional GroupMechanism of Enhancement
Introduction of Permanent Charge Quaternary Ammonium-containing reagentsHydroxylIncreases ionization efficiency in ESI-MS by adding a fixed positive charge.
Charge Reversal Reagents for carboxyl groups (e.g., modifying to an amide)Hydroxyl (after conversion to a carboxyl)Allows for detection in positive ion mode, which can be more sensitive. researchgate.net
Isotopic Labeling Halogenated reagents (e.g., containing Br or Cl)HydroxylIntroduces a distinct isotopic pattern for easier identification and confirmation. nih.govrsc.org

The central carbon atom of this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers. gcms.cz Separating these enantiomers is crucial in many fields, and chiral chromatography is the primary method for achieving this. nih.gov

There are two main approaches for the chiral separation of this compound:

Direct Separation: This method utilizes a Chiral Stationary Phase (CSP). CSPs are packed into chromatography columns and create a chiral environment that interacts differently with each enantiomer, leading to different retention times and thus separation. core.ac.uknih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) and cyclodextrin-based CSPs are among the most widely used and effective for separating a broad range of chiral molecules. nih.govcore.ac.uk

Indirect Separation: This approach involves derivatizing the enantiomeric mixture with a single, optically pure chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) chromatography column. nih.gov For this compound, the hydroxyl group is the reactive site for derivatization. Common CDAs for alcohols include chiral isocyanates, chiral carboxylic acids, or their activated derivatives.

The selection of the chiral derivatizing agent is critical for achieving successful separation, as outlined in the table below.

Chiral Derivatizing Agent (CDA) ClassExampleResulting Diastereomer
Chiral Isocyanates (R)-1-Phenylethyl isocyanateUrethane
Chiral Carboxylic Acids (S)-Mosher's acid (MTPA)Ester
Chiral Acyl Chlorides (S)-Naproxen chlorideEster

Development of New Functionalization Methodologies for Advanced Organic Materials

The two bromine atoms on the phenyl rings of this compound are key handles for extensive functionalization, making it a valuable building block for advanced organic materials. These aryl bromide moieties are particularly amenable to a wide array of transition metal-catalyzed cross-coupling reactions, which allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds.

These functionalization reactions can be used to synthesize molecules with tailored electronic and photophysical properties for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.govossila.com By attaching different aromatic, heteroaromatic, or electron-donating/withdrawing groups, the energy levels (HOMO/LUMO), charge transport characteristics, and emissive properties of the resulting molecule can be finely tuned.

Common functionalization methodologies applicable to this compound are summarized in the following table.

Reaction NameCatalystReactant PartnerBond FormedApplication in Materials Science
Suzuki Coupling PalladiumOrganoboron reagentC-CSynthesis of conjugated oligomers and polymers, functional dyes.
Stille Coupling PalladiumOrganotin reagentC-CCreation of complex aromatic systems for organic electronics.
Heck Coupling PalladiumAlkeneC-CExtension of conjugation through vinyl linkages.
Sonogashira Coupling Palladium/CopperTerminal alkyneC-C (alkyne)Synthesis of rigid, linear molecules for molecular wires or sensors.
Buchwald-Hartwig Amination PalladiumAmineC-NIntroduction of charge-transporting groups (e.g., carbazoles, triarylamines). nih.gov

Preparation of Macrocyclic and Polymeric Derivatives of this compound

The bifunctional nature of this compound, possessing two reactive aryl bromide sites, makes it an excellent monomer for the synthesis of polymers and macrocycles.

Polymeric Derivatives: Step-growth polymerization reactions, particularly palladium-catalyzed polycondensations like Suzuki or Stille coupling, can be employed to synthesize conjugated polymers. In these reactions, this compound (or a derivative where the hydroxyl group is protected or modified) can be reacted with a diboronic acid (or ester) or a distannane comonomer to produce a high molecular weight polymer. The resulting polymers would feature the benzhydrol core as a repeating unit, and their properties could be tuned by the choice of the comonomer.

Furthermore, the hydroxyl group offers another route to polymerization. It can be used as an initiator for ring-opening polymerization (ROP) of cyclic esters or ethers. scirp.org Alternatively, it can be converted into other functional groups, such as an initiator for Atom Transfer Radical Polymerization (ATRP), enabling the growth of polymer chains from the central core of the molecule. mdpi.comnih.govchemrxiv.org

Macrocyclic Derivatives: Macrocycles can be prepared through intramolecular coupling reactions. For example, by first functionalizing the hydroxyl group with a long flexible chain containing reactive ends, and then performing a double intramolecular coupling reaction at the two bromo-positions, a macrocyclic structure can be formed. These molecules are of interest in host-guest chemistry and as building blocks for more complex supramolecular assemblies.

The table below outlines potential polymerization strategies using this compound as a monomer or initiator.

Polymerization MethodRole of this compoundComonomer ExampleResulting Polymer Type
Suzuki Polycondensation Difunctional MonomerPhenylene-1,4-diboronic acidConjugated Polymer
Stille Polycondensation Difunctional Monomer1,4-Bis(trimethylstannyl)benzeneConjugated Polymer
Ring-Opening Polymerization (ROP) Initiator (via -OH group)CaprolactonePolyester (e.g., PCL)
Atom Transfer Radical Polymerization (ATRP) Initiator (after -OH modification)Styrene, AcrylatesVinyl Polymers (e.g., Polystyrene)

Catalytic Applications and Roles of 4,4 Dibromobenzhydrol in Organic Transformations

4,4'-Dibromobenzhydrol as a Precursor for Ligands in Homogeneous and Heterogeneous Metal-Catalyzed Reactions

The transformation of this compound into specialized ligands is a key strategy for its application in catalysis. Ligands are crucial components of metal catalysts, as they modulate the metal's electronic properties, steric environment, and ultimately, its catalytic activity and selectivity. The diarylmethyl structure of this compound provides a robust backbone that can be functionalized to create a variety of ligands for both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, ligands derived from this compound can be designed to fine-tune the performance of soluble metal complexes. rsc.org For instance, the hydroxyl group can be replaced or modified to introduce coordinating atoms like phosphorus, nitrogen, or sulfur. These modified derivatives can then bind to transition metals such as palladium, rhodium, or nickel. The bromine atoms on the phenyl rings offer sites for further cross-coupling reactions, allowing for the synthesis of more complex, sterically demanding ligand architectures. These tailored ligands play a critical role in a wide range of reactions, including cross-coupling, hydrogenation, and carbonylation.

In the context of heterogeneous catalysis , the focus is on immobilizing the catalytic species on a solid support. researchgate.net this compound derivatives can be designed with anchoring groups that allow them to be covalently attached to materials like silica, alumina, or polymers. This heterogenization of catalysts is highly advantageous for industrial processes as it simplifies catalyst separation from the product mixture, facilitates catalyst recycling, and often enhances catalyst stability. The rigid structure of the 4,4'-dibromobenzhydryl moiety can also act as a spacer, positioning the active metal center away from the support surface to improve accessibility for substrates.

The synthesis of such ligands often involves multi-step processes, as illustrated in the table below, starting from the basic this compound structure.

Table 1: Synthetic Steps for Ligand Development from this compound

Step Reaction Type Reagents Functional Group Transformation Purpose in Ligand Synthesis
1 Nucleophilic Substitution PPh₂H, base -OH → -PPh₂ Introduction of a phosphine (B1218219) coordinating group
2 Grignard Formation Mg, THF -Br → -MgBr Activation for C-C bond formation
3 Cross-Coupling Aryl-boronic acid, Pd catalyst -Br → -Aryl Extension of the ligand framework

| 4 | Etherification | NaH, R-X | -OH → -OR | Modification of steric/electronic properties |

This table represents potential synthetic routes and is for illustrative purposes.

Utilization of this compound as a Substrate in Novel Catalytic Hydrogenation/Dehydrogenation Processes

This compound can also serve as a reactant, or substrate, in catalytic processes, particularly in hydrogenation and dehydrogenation reactions. These reactions involve the addition or removal of hydrogen, respectively, and are fundamental transformations in organic synthesis. wikipedia.org

Catalytic Hydrogenation is the process of adding hydrogen across double bonds or to functional groups, typically in the presence of a metal catalyst. cetjournal.it In the case of this compound, hydrogenation can lead to different products depending on the reaction conditions and the catalyst used. Mild conditions might selectively reduce the aromatic rings, while more forcing conditions could lead to the hydrogenolysis of the carbon-bromine bonds or the removal of the hydroxyl group. The selective hydrogenation of the related compound benzophenone (B1666685) to benzhydrol is a well-established process, often utilizing catalysts like Raney nickel or palladium on carbon. epa.gov Similar catalytic systems can be adapted for the transformations of this compound.

Catalytic Dehydrogenation is the reverse process, involving the removal of hydrogen to form double bonds or to oxidize a functional group. wikipedia.org For this compound, dehydrogenation would convert the secondary alcohol group back into a ketone, yielding 4,4'-dibromobenzophenone (B1295017). This is an oxidation reaction that is crucial for the synthesis of various chemical intermediates. researchgate.net These processes are often endothermic and require elevated temperatures, with catalysts typically based on metals like iron, copper, or platinum. wikipedia.orggoogle.com

The following table summarizes typical conditions and outcomes for these catalytic transformations.

Table 2: Catalytic Hydrogenation and Dehydrogenation of Benzhydrol Analogues

Transformation Substrate Catalyst Reagent Product
Hydrogenation Benzophenone Raney Nickel H₂ gas Benzhydrol epa.gov
Hydrogenation Alkene Pd/C H₂O (donor) Alkane escholarship.org
Dehydrogenation Ethylbenzene Iron(III) oxide Heat Styrene wikipedia.org

This table provides examples of related catalytic processes to illustrate the potential transformations of this compound.

Role of this compound or its Derivatives in Photoredox Catalysis and Photocatalytic Transformations

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, utilizing visible light to drive chemical reactions via single-electron transfer (SET) processes. sigmaaldrich.comgrantome.com In these systems, a photocatalyst absorbs light and becomes excited, enabling it to act as either an oxidant or a reductant to initiate a reaction cascade. ed.ac.uk

While the direct application of this compound as a primary photocatalyst is not extensively documented, its derivatives have potential roles within photocatalytic cycles. The carbon-bromine bonds present in the molecule can be susceptible to cleavage under photoredox conditions. Aryl bromides are common substrates in photoredox-catalyzed cross-coupling reactions, where they can be reduced to form aryl radicals that participate in C-C or C-heteroatom bond formation.

Furthermore, derivatives of this compound could function as photosensitizers or be involved in energy transfer processes. mdpi.com The diarylmethyl scaffold can be modified to tune its photophysical properties, such as its absorption spectrum and excited-state redox potentials. For example, a derivative could be designed to absorb light and then transfer that energy to a catalytic species or a substrate, initiating the desired chemical transformation. The development of mild and efficient methods for reactions like the bromination of phenols and alkenes has been achieved using visible-light-induced photoredox catalysis, highlighting the potential for bromo-substituted compounds in this field. nih.gov

Table 3: Potential Roles of this compound Derivatives in Photoredox Catalysis

Role Mechanism Potential Reaction Type
Substrate Reductive cleavage of C-Br bond to form an aryl radical. Arylation, Vinylation
Pre-catalyst Modification to form a photosensitizer. Energy Transfer, Redox Mediation

| Quencher | Deactivation of an excited-state photocatalyst. | Reaction Control |

Structure Reactivity Relationship Studies of 4,4 Dibromobenzhydrol and Its Analogues

Impact of Halogen Substituents on Electronic and Steric Properties

Halogen substituents, such as the bromine atoms in 4,4'-Dibromobenzhydrol, exert a significant influence on the electronic and steric properties of the molecule. This influence is a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M), alongside the steric effect related to the size of the halogen atom.

Electronic Effects:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This deactivates the ring towards electrophilic attack and destabilizes the formation of a positive charge on the adjacent benzylic carbon.

Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the aromatic ring. This effect donates electron density to the ring, particularly at the ortho and para positions, and can help to stabilize an adjacent carbocation.

Steric Effects: The size of the halogen atom can also influence reactivity. While bromine is not excessively large, its presence at the para position does not significantly hinder the approach of reactants to the hydroxyl group. However, in analogues with ortho-halogen substituents, steric hindrance can play a more dominant role in controlling the reaction rate and selectivity.

The interplay of these effects is evident in kinetic studies of related compounds. For instance, in the oxidation of para-substituted benzhydrols, the presence of an electron-withdrawing group like bromine slows down the reaction compared to an electron-donating group.

Table 1: Relative Reactivity of para-Substituted Benzhydrols in Oxidation Reactions

Substituent (X) in p-X-C₆H₄CH(OH)C₆H₅Relative Rate Constant (k/k₀)Dominant Electronic Effect
-OCH₃15.2+M > -I
-CH₃3.5+I, Hyperconjugation
-H1.0Reference
-Cl0.45-I > +M
-Br0.40-I > +M

This data illustrates that the electron-withdrawing nature of the bromine substituent in p-bromobenzhydrol leads to a lower reaction rate compared to the unsubstituted benzhydrol. It can be inferred that this compound would exhibit even slower reactivity due to the additive electron-withdrawing effects of two bromine atoms.

Correlation of Structural Modifications with Reaction Selectivity and Efficiency

Structural modifications to this compound and its analogues can have a profound impact on reaction selectivity and efficiency. By systematically varying the substituents on the aromatic rings, it is possible to fine-tune the reactivity of the molecule.

For reactions proceeding through a carbocation intermediate, such as SN1-type substitutions or Friedel-Crafts alkylations, the stability of this intermediate is paramount. Electron-donating groups (EDGs) on the aromatic rings will stabilize the carbocation, leading to faster reaction rates and potentially higher efficiency. Conversely, electron-withdrawing groups (EWGs) like the bromo substituents in this compound will destabilize the carbocation, slowing down the reaction.

In the acid-catalyzed methanolysis of substituted benzhydrols, a reaction that proceeds through a benzhydrylium ion intermediate, a clear correlation between the electronic nature of the substituent and the reaction rate is observed.

Table 2: Rate Constants for the Methanolysis of para-Substituted Benzhydrols

Substituent (X) in p-X-C₆H₄CH(OH)C₆H₅Rate Constant (k, s⁻¹)
-OCH₃1.2 x 10⁻²
-CH₃1.5 x 10⁻⁴
-H6.2 x 10⁻⁵
-Cl1.1 x 10⁻⁵

The data shows a decrease in the rate constant as the electron-donating ability of the para-substituent decreases and its electron-withdrawing ability increases. This trend highlights how structural modifications directly translate to changes in reaction efficiency. For this compound, a significantly slower rate of methanolysis would be expected compared to the mono-chloro derivative.

Investigation of Remote Substituent Effects on Reactivity

Remote substituent effects refer to the influence of a substituent on a reaction center from a distant position within the molecule. In the context of this compound and its analogues, this could involve placing a substituent on one of the phenyl rings and observing its effect on a reaction involving the other ring or the benzylic carbon.

The electronic influence of a substituent can be transmitted through the molecular framework via inductive and resonance effects. In diaryl systems like benzhydrols, the electronic communication between the two rings can be significant. A substituent on one ring can affect the electron density of the entire pi-system, thereby influencing the stability of intermediates and transition states.

Development of Quantitative Structure-Reactivity Models

To move beyond qualitative descriptions, quantitative structure-reactivity relationship (QSRR) models are developed. These models aim to mathematically correlate the structural features of molecules with their chemical reactivity. The Hammett equation is a classic example of a linear free-energy relationship that forms the basis for many QSRR models. wikipedia.org

The Hammett equation is given by: log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A plot of log(k/k₀) versus σ for a series of reactions with different substituents is known as a Hammett plot. A linear Hammett plot suggests that the reaction mechanism is consistent across the series of compounds and that the reactivity is primarily governed by the electronic effects of the substituents. researchgate.net

For the methanolysis of para-substituted benzhydrols, a Hammett plot yields a large, negative ρ value, which is indicative of the development of a significant positive charge in the transition state, consistent with the formation of a benzhydrylium ion intermediate. rsc.org

Table 3: Hammett Substituent Constants (σp)

Substituentσp Value
-OCH₃-0.27
-CH₃-0.17
-H0.00
-Cl0.23
-Br0.23

By using the known σp value for bromine (0.23), one could predict the rate constant for the reaction of a bromo-substituted benzhydrol if the ρ value for the reaction is known. For this compound, the substituent effects are approximately additive, so a modified Hammett equation using the sum of the σ values for the two bromine atoms could be used to estimate its reactivity. The development of such QSRR models is invaluable for predicting the reactivity of new analogues and for designing molecules with desired chemical properties.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the crystal structure of 4,4'-Dibromobenzhydrol?

  • Methodology : Use single-crystal X-ray diffraction (XRD) to determine molecular geometry, packing, and intermolecular interactions. Hydrogen bonding and lattice energy calculations (via DFT) can further validate crystallographic data. Reference the Cambridge Crystallographic Data Centre (CCDC) for structural analogs . For spectral validation, employ NMR (¹H/¹³C) and FT-IR to confirm functional groups and substituent positions. Cross-reference with NIST Chemistry WebBook for thermodynamic and spectroscopic data .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Utilize a two-step Friedel-Crafts alkylation followed by bromination. Monitor reaction progress via TLC and HPLC. Optimize parameters like temperature (40–60°C), solvent polarity (e.g., dichloromethane), and catalyst (e.g., AlCl₃). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using GC-MS or melting point analysis. Document deviations using statistical design of experiments (DoE) to identify critical factors .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Conduct a hazard assessment using SDS guidelines for halogenated aromatics. Use fume hoods, nitrile gloves, and PPE to minimize exposure. Store in amber glass vials under inert atmosphere (N₂/Ar) to prevent degradation. Dispose of waste via halogen-specific protocols, and validate degradation products using LC-MS .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction mechanisms involving this compound?

  • Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to model transition states and energy barriers for bromination or cross-coupling reactions. Compare computed activation energies with experimental kinetic data. Use solvent effect simulations (COSMO-RS) to explain discrepancies in reaction rates under varying conditions. Validate with in-situ FT-IR or Raman spectroscopy .

Q. What strategies are effective for analyzing the photostability of this compound under UV-Vis irradiation?

  • Methodology : Design accelerated aging studies using UV-Vis lamps (λ = 254–365 nm) and monitor degradation via HPLC-UV. Quantify photoproducts with high-resolution mass spectrometry (HRMS). Correlate results with computational predictions of bond dissociation energies (BDEs) for C-Br bonds. Include control experiments with antioxidants (e.g., BHT) to assess stabilization effects .

Q. How can researchers determine the optimal solvent system for crystallization of this compound to achieve high-quality single crystals?

  • Methodology : Screen solvents (e.g., ethanol, acetonitrile, DMF) using a gradient cooling approach. Analyze solubility curves via gravimetric methods. Employ polarizing microscopy to assess crystal nucleation. For challenging cases, use anti-solvent vapor diffusion (e.g., ether into DCM). Characterize crystal morphology with SEM and validate lattice parameters via XRD .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound batches?

  • Methodology : Use UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) for sensitivity down to ppb levels. Develop a calibration curve with spiked standards (e.g., dibenzofurans or residual catalysts). Validate method precision via inter-day reproducibility tests. Cross-check with ¹⁹F NMR if fluorinated impurities are suspected .

Data Analysis and Validation

Q. How should researchers address contradictory spectral data for this compound in published studies?

  • Methodology : Replicate experiments under identical conditions (solvent, concentration, instrument settings). Compare NMR chemical shifts with predicted values (ChemDraw or ACD/Labs). Use spectral databases (e.g., SDBS or NIST) to identify common artifacts, such as solvent peaks or rotational isomers. Publish raw data in supplementary materials to enhance reproducibility .

Q. What statistical approaches are recommended for designing multifactorial experiments involving this compound?

  • Methodology : Apply response surface methodology (RSM) or factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, reaction time). Use ANOVA to identify significant factors and optimize conditions via contour plots. Include confidence intervals (95%) to quantify uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.